The compound "1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one" is a derivative of 2-pyridinone, which has been studied for its potential applications in various fields, including medicinal chemistry. The interest in this compound and its derivatives stems from their biological activities, particularly as inhibitors of specific enzymes or receptors that are implicated in disease processes. For instance, derivatives of 2-pyridinone have been evaluated for their efficacy as reverse transcriptase inhibitors in the treatment of HIV-1, as well as for their relaxant properties on smooth muscle tissues, which could have implications in respiratory disorders1 2.
The applications of 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one derivatives are diverse due to their pharmacological properties. In the field of virology, the aforementioned RT inhibitor has been selected for clinical evaluation as an antiviral agent, highlighting its potential use in the treatment of HIV-1 infections1. This could represent a significant advancement in the management of HIV/AIDS, offering a new class of drugs to combat the virus. In respiratory medicine, the relaxant action of the pyridinone derivative on rat tracheal rings suggests a possible therapeutic application in the treatment of respiratory disorders characterized by bronchoconstriction, such as asthma and COPD2. The ability to modulate calcium channels in smooth muscle tissue could lead to the development of new bronchodilators or anti-asthmatic drugs.
(R,S)-N-Ethylnorcotinine is primarily derived from the tobacco plant, Nicotiana tabacum, which is known for its high nicotine content. The compound is structurally related to nicotine and norcotine, making it significant in studies related to nicotine's pharmacological effects. Its classification falls under the broader category of pyridine alkaloids, which are characterized by a nitrogen atom within a six-membered aromatic ring.
The synthesis of (R,S)-N-Ethylnorcotinine can be achieved through several methods, often involving the modification of existing alkaloid structures. One notable method includes the reduction of nicotine or norcotine derivatives followed by ethylation.
(R,S)-N-Ethylnorcotinine has a complex molecular structure characterized by its chiral centers. The compound's molecular formula is , with a molecular weight of approximately 178.24 g/mol.
(R,S)-N-Ethylnorcotinine participates in various chemical reactions that are essential for its functionality and application in research.
The mechanism of action for (R,S)-N-Ethylnorcotinine primarily involves its interaction with nicotinic acetylcholine receptors in the central nervous system.
The physical and chemical properties of (R,S)-N-Ethylnorcotinine are crucial for its application in research and industry.
(R,S)-N-Ethylnorcotinine has various scientific applications, particularly in pharmacology and medicinal chemistry.
(R,S)-N-Ethylnorcotinine represents a structurally modified analog of the well-studied tobacco alkaloid cotinine. As a derivative within the nicotine metabolic pathway, this compound possesses distinct chemical attributes arising from the introduction of an ethyl group at the pyrrolidine nitrogen. Its racemic nature—encompassing both R and S stereoisomers—further contributes to its unique molecular interactions. Unlike nicotine itself, which is extensively researched for its addictive properties and pharmacological effects, (R,S)-N-Ethylnorcotinine occupies a specialized niche in scientific inquiry. Its primary research significance lies not in therapeutic application but in its utility as a mechanistic probe, particularly in enzymology and receptor binding studies related to nicotinic systems. This compound offers a window into the intricate structure-activity relationships governing alkaloid interactions with biological targets.
(R,S)-N-Ethylnorcotinine is systematically named as 1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one, reflecting its core structure: a pyridine ring connected to a pyrrolidinone moiety where the nitrogen atom is substituted with an ethyl group. Its molecular formula is C₁₁H₁₄N₂O, corresponding to a molecular weight of 190.24 g/mol [3] [8]. This structure positions it as a direct analog of norcotinine (which lacks the N-methyl group of cotinine) but with an ethyl group replacing the hydrogen on the pyrrolidine nitrogen.
Key structural features include:
Table 1: Nomenclature and Identifiers for (R,S)-N-Ethylnorcotinine
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC | 1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one |
Common Synonyms | (R,S)-N-Ethylnorcotinine; 1-Ethyl-5-(3-pyridinyl)-2-pyrrolidinone |
CAS Registry No. | 359435-41-9 |
Molecular Formula | C₁₁H₁₄N₂O |
Molecular Weight | 190.24 g/mol |
The racemic "(R,S)" designation indicates that the compound exists and is studied as a 50:50 mixture of the R and S enantiomers at the chiral center (typically the 5-position of the pyrrolidinone ring, derived from the 2'-position in nicotine's pyrrolidine). This contrasts sharply with natural nicotine, which exists almost exclusively as the (S)-enantiomer in tobacco [2]. The stereochemistry significantly influences binding to biological targets like nicotinic receptors and metabolizing enzymes. The racemic mixture allows researchers to probe the effects of the N-ethyl substitution independent of absolute configuration, though individual enantiomers may possess distinct biological activities.
The investigation of (R,S)-N-Ethylnorcotinine stems from a long-standing tradition in alkaloid chemistry focused on structure-activity relationship (SAR) studies. Researchers systematically modify natural alkaloids like nicotine to decipher the chemical features responsible for their biological effects. The synthesis and study of N-substituted nicotine and cotinine analogs gained momentum in the late 20th century, driven by interests in both understanding nicotine addiction and exploring potential therapeutic applications targeting nicotinic acetylcholine receptors (nAChRs) [4] [6].
Early SAR work on nicotine established that the pyrrolidine nitrogen protonation state is crucial for interaction with nAChRs. Replacing the natural N-methyl group in nicotine with larger alkyl groups was a logical step to probe steric constraints within the receptor binding pocket. This led to the synthesis and evaluation of compounds like N-ethylnornicotine (86900-39-2) [7] and, subsequently, analogs further along the metabolic pathway like (R,S)-N-Ethylnorcotinine. Cotinine itself, the major in vivo metabolite of nicotine, exhibits vastly different pharmacology compared to its parent compound, being essentially devoid of significant nicotinic receptor agonist activity. Modifying cotinine's structure, therefore, offered a route to explore the biochemical handling (metabolism, transport) of nicotine analogs without the confounding factor of strong receptor activation [2] [5].
The specific compound (R,S)-N-Ethylnorcotinine (CAS 359435-41-9) emerged more prominently in the literature in the context of cytochrome P450 (CYP) inhibition studies, particularly concerning CYP2A6, the primary enzyme responsible for nicotine's oxidation to cotinine [3]. Its documented role as a research tool for probing nicotine metabolism pathways solidified its place in the chemical arsenal of tobacco alkaloid researchers. The advent of more sophisticated synthetic and analytical techniques in the 2000s and 2010s facilitated the production and characterization of such specific analogs, enabling detailed enzymological studies. Recent research, such as the comprehensive "methyl scan" studies exploring the effects of pyrrolidine ring substitutions on nicotine's receptor interactions [4], provides a broader SAR context within which the effects of N-alkyl modifications like the ethyl group in (R,S)-N-Ethylnorcotinine can be better understood.
(R,S)-N-Ethylnorcotinine holds specific significance in several key research domains related to nicotine and its derivatives:
Structure-Activity Relationship (SAR) Studies for nAChR Interactions: While less potent than nicotine itself at nicotinic acetylcholine receptors, (R,S)-N-Ethylnorcotinine is valuable in SAR studies. Research on pyrrolidine ring modifications in nicotine, including comprehensive "methyl scans," has revealed that alterations at the pyrrolidine nitrogen significantly impact receptor subtype selectivity and affinity [4]. Replacing the N-methyl group in nicotine with an ethyl group (yielding N-Ethylnornicotine) or adding a second methyl group generally reduces affinity and functional activity at heteromeric nAChRs (e.g., α4β2*), which are critical for nicotine's addictive properties, often more dramatically than at homomeric receptors (e.g., α7) [4]. (R,S)-N-Ethylnorcotinine, bearing the same N-ethyl modification but on the oxidized cotinine scaffold (which lacks the basic pyrrolidine nitrogen), provides contrasting data. Its very weak or negligible activity at nAChRs [6] highlights the critical importance of the basic nitrogen for receptor activation. This reinforces that while the N-alkyl group size influences binding, the protonation state and hydrogen bonding potential of the nitrogen are paramount for agonist efficacy.
Differentiating Pharmacological Effects from Metabolic Effects: Because (R,S)-N-Ethylnorcotinine is structurally similar to nicotine and cotinine but possesses distinct receptor binding and metabolic properties (primarily inhibition), it serves as a tool to dissociate the direct pharmacological effects of nicotine (mediated via nAChRs) from the consequences of its metabolism. For instance, studies can investigate whether certain effects of nicotine exposure are due to nicotine itself, its metabolites, or the process of metabolism.
Model Compound for Synthetic Chemistry and Analytical Methods: As a well-defined, commercially available nicotine derivative (though primarily for research purposes [3] [8]), it serves as a reference standard in analytical chemistry (e.g., HPLC, MS) for detecting and quantifying novel or related alkaloids or metabolites in complex biological matrices. Its synthesis also contributes to methodologies in heterocyclic and medicinal chemistry relevant to alkaloid modification.
Table 2: Research Significance of (R,S)-N-Ethylnorcotinine Compared to Key Reference Compounds
Research Area | (R,S)-N-Ethylnorcotinine | Nicotine | Cotinine | N-Ethylnornicotine |
---|---|---|---|---|
CYP2A6 Substrate | Weak / Non-substrate | Primary Substrate (→ Cotinine) | Weak Substrate (Further Metabolized) | Likely Substrate (Similar to Nicotine) |
CYP2A6 Inhibition | Potent Competitive Inhibitor [3] | Weak Inhibitor | Weak Inhibitor | Moderate Inhibitor (Inference from Analogs) |
α4β2 nAChR Affinity | Very Low (Lacks basic N) [4] [6] | High Affinity, Full Agonist | Very Low / Negligible | Reduced vs Nicotine [4] |
α7 nAChR Affinity | Very Low (Lacks basic N) [4] [6] | Moderate Affinity, Partial Agonist | Very Low / Negligible | Less Reduced vs α4β2 [4] |
Key Research Utility | CYP2A6 Inhibition Mechanism; Metabolic Probe; SAR (N-alkyl, lactam effects) | Prototypic Agonist; Addiction Studies; SAR Basis | Major Metabolite; Biomarker; PK Studies | SAR (N-alkyl effects on nAChR) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7